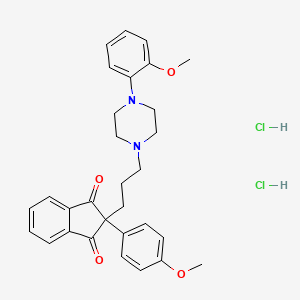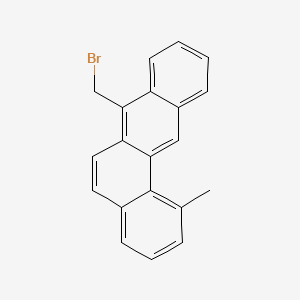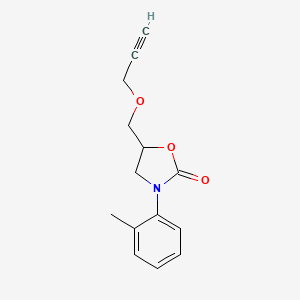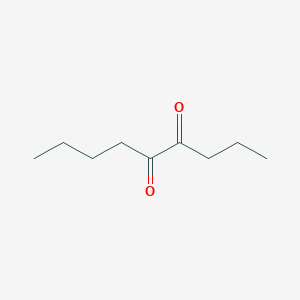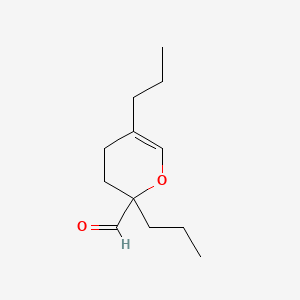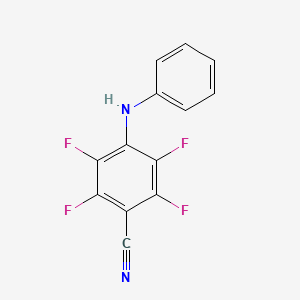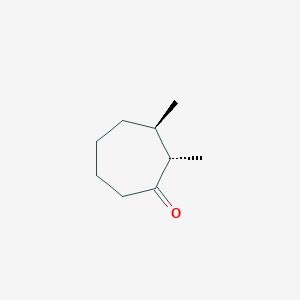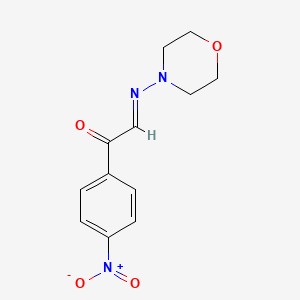
2-(Morpholinoimino)-4'-nitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholinoimino)-4’-nitroacetophenone is an organic compound that features a morpholino group and a nitro group attached to an acetophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinoimino)-4’-nitroacetophenone typically involves the reaction of 4’-nitroacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-(Morpholinoimino)-4’-nitroacetophenone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Morpholinoimino)-4’-nitroacetophenone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetophenone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
2-(Morpholinoimino)-4’-nitroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Morpholinoimino)-4’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholino group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(Morpholinoimino)-4’-aminophenone: Similar structure but with an amino group instead of a nitro group.
2-(Piperidinoimino)-4’-nitroacetophenone: Similar structure but with a piperidino group instead of a morpholino group.
4’-Nitroacetophenone: Lacks the morpholino group but retains the nitro and acetophenone moieties.
Uniqueness: 2-(Morpholinoimino)-4’-nitroacetophenone is unique due to the presence of both the morpholino and nitro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
24342-46-9 |
|---|---|
Fórmula molecular |
C12H13N3O4 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
(2E)-2-morpholin-4-ylimino-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H13N3O4/c16-12(9-13-14-5-7-19-8-6-14)10-1-3-11(4-2-10)15(17)18/h1-4,9H,5-8H2/b13-9+ |
Clave InChI |
MFYJYJNQWAXDNP-UKTHLTGXSA-N |
SMILES isomérico |
C1COCCN1/N=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1COCCN1N=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


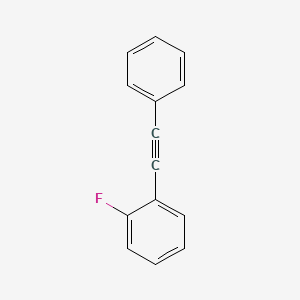




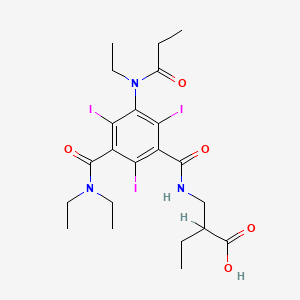
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
